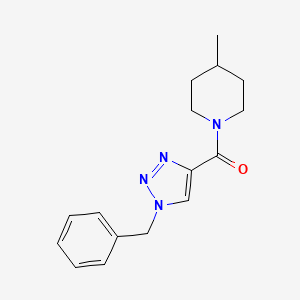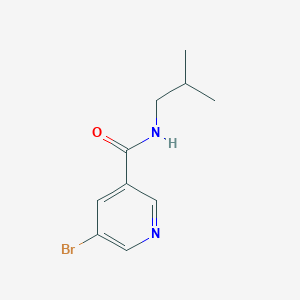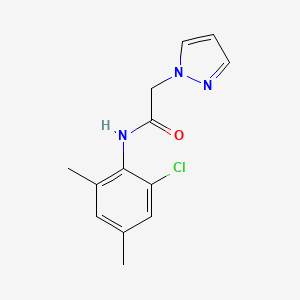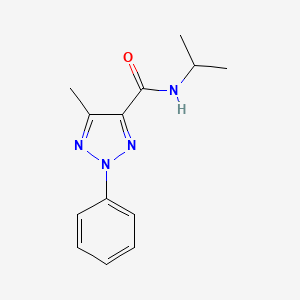
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as NTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTAPA is a derivative of pyrazole and is known to possess significant biological activity.
Mécanisme D'action
The mechanism of action of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not well understood. However, it is believed that 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its biological activities by modulating various signaling pathways. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory genes.
Biochemical and Physiological Effects
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to possess significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is also highly soluble in common organic solvents, which makes it easy to handle in lab experiments. However, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not well understood. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied for its toxicity, which makes it difficult to determine its safe dosage.
Orientations Futures
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions for research. One of the future directions is to investigate the potential of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another future direction is to study the mechanism of action of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in detail to understand its biological activities better. Furthermore, future research can focus on developing new derivatives of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide possesses significant anti-inflammatory, analgesic, antipyretic, antioxidant, anticancer, antiviral, and antibacterial activities. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions for research, including investigating its potential as a therapeutic agent for various diseases and developing new derivatives with improved biological activities and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-naphthylamine with 4-amino-1,3,5-trimethylpyrazole in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a white crystalline solid. The purity of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields. It has been reported to possess significant anti-inflammatory, analgesic, and antipyretic activities. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to exhibit significant antioxidant and anticancer activities. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to possess significant antiviral and antibacterial activities.
Propriétés
IUPAC Name |
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-18(13(2)21(3)20-12)19-17(22)11-14-8-9-15-6-4-5-7-16(15)10-14/h4-10H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAGCVWASKRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
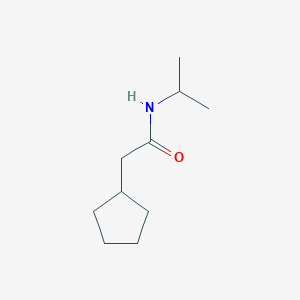
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)

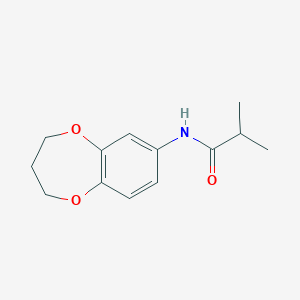
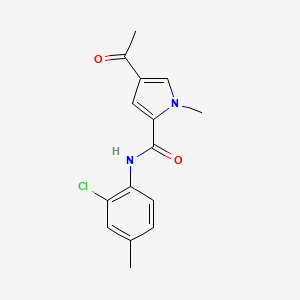
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

